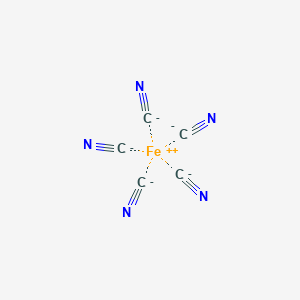

Pentacyanoferrate (II)

Description

Historical Trajectory and Foundational Studies of Pentacyanoferrate(II) Complexes

The intellectual framework for understanding pentacyanoferrate(II) complexes was laid by Alfred Werner's revolutionary coordination theory in 1893. confinity.comlscollege.ac.inyoutube.com Werner's postulates, which introduced the concepts of primary (ionizable) and secondary (coordination) valencies, provided a rational basis for the structure of complex ions. researchgate.netresearchgate.netscielo.org.ar His theory explained how a central metal ion could bind a fixed number of ligands in a specific geometry, a concept that was pivotal in elucidating the nature of compounds like the pentacyanoferrates. confinity.comlscollege.ac.in Early experimental work, such as precipitation reactions and conductivity measurements, provided strong evidence for Werner's ideas and helped to establish the octahedral geometry of many iron complexes. researchgate.netscielo.org.ar

Following the establishment of these foundational principles, research in the mid-20th century began to focus on the specific reactivity and electronic properties of the pentacyanoferrate(II) moiety. Foundational studies in the 1970s by researchers like Toma and Malin were instrumental in systematically exploring the substitution of the sixth ligand (L) in the [Fe(CN)₅L]³⁻ complex. conicet.gov.arresearchgate.net These investigations into ligand substitution reactions, particularly with a range of aromatic nitrogen heterocycles, provided crucial insights into the kinetics and mechanisms of these processes. researchgate.netnih.gov

A key precursor in many of these early studies was the amminepentacyanoferrate(II) complex, [Fe(CN)₅(NH₃)]³⁻, which can be synthesized from the well-known sodium nitroprusside. youtube.com The lability of the ammonia (B1221849) ligand allowed for its replacement with a variety of other ligands, opening the door to the synthesis and characterization of a vast family of pentacyanoferrate(II) derivatives. youtube.com These early synthetic and kinetic studies were complemented by investigations into the electronic structure of these complexes. Spectrophotometric studies of the metal-to-ligand charge transfer (MLCT) bands in the visible region of the electromagnetic spectrum provided a window into the electronic interactions between the iron center and the coordinated ligands. researchgate.net These foundational studies not to only established the fundamental reaction chemistry of pentacyanoferrate(II) but also laid the groundwork for its future application in more complex chemical systems.

The Significance of Pentacyanoferrate(II) in Contemporary Inorganic and Physical Chemistry Research

The versatility of the pentacyanoferrate(II) core has ensured its continued relevance in modern inorganic and physical chemistry research. Its well-defined coordination sphere and tunable electronic properties make it an ideal platform for investigating fundamental chemical processes and for the development of new functional materials.

One of the most active areas of current research is the use of pentacyanoferrate(II) complexes as photosensitizers. acs.orgnih.gov The goal is to develop efficient and cost-effective molecules that can absorb light and initiate chemical reactions, with potential applications in solar energy conversion and photocatalysis. acs.org A significant challenge in this field has been the typically short-lived excited states of iron complexes. acs.orgacs.org However, recent studies have shown that by carefully selecting the sixth ligand, it is possible to extend the lifetime of the metal-to-ligand charge transfer (MLCT) excited state. acs.orgacs.org For example, using monodentate bipyridinium or pyrazinium-based acceptor ligands has led to complexes with significantly longer excited-state lifetimes, paving the way for a new class of iron-based photosensitizers. acs.orgacs.orgbilkent.edu.tr

Pentacyanoferrate(II) complexes are also extensively used as probes in the study of electron transfer reactions. epa.gov The ability to systematically vary the sixth ligand allows for fine-tuning of the redox potential of the iron center. conicet.gov.ar This makes them excellent tools for investigating the kinetics and mechanisms of both inner-sphere and outer-sphere electron transfer processes. epa.gov For instance, kinetic studies of the oxidation of pentacyanoferrate(II) complexes by peroxydisulfate (B1198043) have provided valuable data for understanding the factors that govern the rates of these fundamental reactions. epa.gov

Furthermore, the pentacyanoferrate(II) unit is a key building block in the construction of supramolecular assemblies and advanced materials. The cyanide ligands can act as bridges, linking multiple metal centers to form polynuclear complexes and coordination polymers. bilkent.edu.tr This has led to the development of materials with interesting magnetic and electronic properties. A notable example is the formation of rotaxanes and pseudorotaxanes, where a linear pentacyanoferrate(II) complex is threaded through a macrocyclic molecule like cyclodextrin. These systems exhibit unique recognition and self-assembly properties. The study of the redox reactivity of ligands coordinated to the pentacyanoferrate(II) core is another area of significant interest, with implications for understanding biological processes and designing new catalysts. conicet.gov.arresearchgate.net

Methodological Approaches in Pentacyanoferrate(II) Research

The investigation of pentacyanoferrate(II) complexes relies on a combination of synthetic, spectroscopic, and electrochemical techniques to elucidate their structure, bonding, and reactivity.

Synthesis: The synthesis of pentacyanoferrate(II) complexes typically begins with a suitable precursor. A common starting material is sodium nitroprusside, Na₂[Fe(CN)₅NO]·2H₂O. youtube.com The nitrosyl ligand can be replaced by other ligands, such as ammonia, to form [Fe(CN)₅(NH₃)]³⁻. youtube.com This ammine complex is a versatile intermediate, as the ammonia ligand is relatively labile and can be readily substituted by a wide range of other molecules, including N-heterocyclic compounds, to generate a diverse library of pentacyanoferrate(II) derivatives. acs.orgbilkent.edu.tr Another important precursor is the aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, which is often generated in solution. conicet.gov.ar

Spectroscopic Techniques:

UV-Visible Spectroscopy: This is a fundamental tool for characterizing pentacyanoferrate(II) complexes. The intense metal-to-ligand charge transfer (MLCT) bands in the visible region are particularly informative. The energy of these bands is sensitive to the nature of the sixth ligand and the solvent environment, providing insights into the electronic structure and the influence of the ligand field. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the vibrational modes of the cyanide ligands. The C≡N stretching frequency is a sensitive probe of the electronic environment of the iron center and the nature of the bonding to the sixth ligand. scielo.org.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of some iron complexes can complicate NMR studies, it remains a valuable tool for characterizing the organic ligands attached to the pentacyanoferrate(II) core. researchgate.net

Femtosecond Transient Absorption Spectroscopy: In the study of photosensitizers, this ultrafast spectroscopic technique is employed to probe the dynamics of the excited states on the picosecond timescale, providing crucial information about their lifetimes and decay pathways. acs.orgacs.org

Electrochemical Techniques:

Cyclic Voltammetry: This technique is widely used to determine the redox potentials of pentacyanoferrate(II) complexes. bilkent.edu.tr By measuring the potential at which the Fe(II)/Fe(III) oxidation occurs, researchers can quantify the electron-donating or -withdrawing properties of the sixth ligand and its effect on the electronic structure of the complex. researchgate.netbilkent.edu.tr

Computational Methods:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are increasingly used to complement experimental studies. researchgate.netnih.gov DFT calculations can provide insights into the ground-state electronic structure and geometry of the complexes, while TD-DFT is used to simulate their electronic absorption spectra and understand the nature of the excited states. researchgate.netnih.gov

The following table provides a summary of the key methodological approaches and the information they provide:

| Methodological Approach | Information Obtained |

|---|---|

| Synthesis | Creation of new pentacyanoferrate(II) complexes with tailored properties. |

| UV-Visible Spectroscopy | Electronic structure, metal-to-ligand charge transfer transitions. |

| Infrared Spectroscopy | Vibrational modes of ligands, particularly the C≡N stretch. |

| Nuclear Magnetic Resonance Spectroscopy | Structure and environment of the organic ligands. |

| Femtosecond Transient Absorption Spectroscopy | Excited-state dynamics and lifetimes. |

| Cyclic Voltammetry | Redox potentials of the Fe(II)/Fe(III) couple. |

| Computational Methods (DFT, TD-DFT) | Electronic structure, geometry, and simulated spectra. |

Properties

IUPAC Name |

iron(2+);pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe/c5*1-2;/q5*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHDFMNLYLLXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5FeN5-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15699-35-1 | |

| Record name | Pentacyanoferrate (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015699351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry of Pentacyanoferrate Ii Complexes

Established Synthetic Routes for Pentacyanoferrate(II) Aquo- and Ammine-Complexes

The generation of the foundational aquapentacyanoferrate(II), [Fe(CN)₅(H₂O)]³⁻, and amminepentacyanoferrate(II), [Fe(CN)₅(NH₃)]³⁻, complexes is a critical first step in the exploration of pentacyanoferrate(II) chemistry. These two species are common entry points for the synthesis of a multitude of other derivatives.

Synthesis from Sodium Nitroprusside Precursors

Sodium nitroprusside, Na₂[Fe(CN)₅(NO)], serves as a common and effective precursor for both the ammine- and aquapentacyanoferrate(II) complexes.

The synthesis of the ammine complex, Na₃[Fe(CN)₅NH₃], involves the reduction of sodium nitroprusside with ammonia (B1221849). In this reaction, the nitrosyl (NO) ligand is replaced by an ammonia (NH₃) molecule. A typical procedure involves reacting sodium nitroprusside with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of sodium acetate. scispace.com The resulting bright yellow, crystalline product, often a hydrate, can be isolated by filtration. scispace.comwiley-vch.de

The aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, can be generated from the ammine complex. Dissolving the isolated sodium amminepentacyanoferrate(II) in an aqueous buffer solution leads to the aquation of the complex, where the ammonia ligand is replaced by a water molecule. acs.org Alternatively, direct photochemical methods on sodium nitroprusside can yield the aquated species. The irradiation of an aqueous solution of [Fe(CN)₅(NO)]²⁻ can lead to its conversion into [Fe(CN)₅(H₂O)]³⁻. tsijournals.com

Controlled Reaction Conditions for Complex Formation

The successful synthesis of these initial complexes is highly dependent on maintaining specific reaction conditions to ensure product stability and purity.

For the synthesis of sodium amminepentacyanoferrate(II) from sodium nitroprusside, the reaction is typically conducted at low temperatures. A common method involves keeping the reaction mixture below 5°C overnight in a refrigerator. scispace.com The pH is also a critical parameter, with conditions maintained in the range of 10–12 using sodium hydroxide to facilitate the reaction and stabilize the product. To prevent potential photodegradation, the reaction is often carried out in the dark over a period of about 24 hours.

The subsequent formation of the aquapentacyanoferrate(II) complex from the ammine precursor is also condition-dependent. The aquation process is favored in acidic to neutral solutions. The reaction proceeds readily at a pH below 8, where ammonia is protonated to the ammonium ion (NH₄⁺), which is a better leaving group. acs.org This conversion is typically rapid, occurring within minutes of dissolving the ammine complex under the appropriate pH conditions. acs.org

| Complex | Precursor | Reagents | Temperature | pH | Other Conditions |

| Sodium amminepentacyanoferrate(II) | Sodium Nitroprusside | Concentrated NH₄OH, Sodium Acetate | < 5 °C | 10 - 12 | Dark, ~24 hours |

| Aquapentacyanoferrate(II) | Sodium amminepentacyanoferrate(II) | Aqueous Buffer | Ambient | < 8 | Rapid aquation |

Synthesis of Substituted Pentacyanoferrate(II) Species

The true synthetic utility of the aquo- and amminepentacyanoferrate(II) complexes lies in their role as intermediates for producing a wide range of substituted derivatives with tailored properties.

Ligand Exchange Approaches for Diverse Coordination Compounds

Ligand substitution or exchange is the primary strategy for diversifying the pentacyanoferrate(II) family. The labile aqua or ammine ligand can be readily replaced by a variety of other ligands. This approach has been used to synthesize complexes with ligands such as phosphines, phosphites, and various N-heterocycles. oup.comoup.com

For example, a series of twenty-two substituted pentacyanoferrates(II) with the general formula Na₃[Fe(CN)₅PX₃] (where PX₃ is a phosphine (B1218219) or phosphite) have been prepared through the direct ligand substitution reaction of sodium amminepentacyanoferrate(II). oup.comoup.com Similarly, reacting the aquapentacyanoferrate(II) ion with N-heterocyclic ligands like 4,4'-bipyridine (B149096) (BPY) or pyrazine (B50134) in aqueous solution results in the formation of intensely colored complexes due to the substitution of the water molecule. cdnsciencepub.comcdnsciencepub.com Cationic monodentate pyridinium (B92312) ligands have also been successfully introduced by reacting the amminepentacyanoferrate(II) precursor with the corresponding halide salts of the ligands in an aqueous medium. acs.orgnih.gov

The kinetics and mechanisms of these substitution reactions are often studied to understand the influence of the entering ligand on the reaction rate. For the reaction of [Fe(CN)₅(H₂O)]³⁻, the formation of the product is typically rate-controlled by the dissociation of the water ligand, following a dissociative interchange (Id) mechanism. scielo.org.ar

Precursor Role in Advanced Coordination Compound Synthesis

Beyond the synthesis of simple mononuclear complexes, pentacyanoferrate(II) species are valuable building blocks for constructing more complex, multidimensional structures such as coordination polymers. researchgate.net These materials can exhibit interesting properties relevant to electrocatalysis and materials science. researchgate.net

A notable example is the use of sodium amminepentacyanoferrate(II) as a precursor in the synthesis of mesostructured Prussian Blue analogues. wiley-vch.de In this process, the [Fe(CN)₅(NH₃)]³⁻ complex is reacted with other metal ions and structuredirecting agents, such as alkylpyrazinium bromides, in a formamide (B127407) solvent. This leads to the formation of highly ordered, dark blue materials. wiley-vch.de The pentacyanoferrate unit acts as a node, linking metal centers into an extended network. Similarly, new electroactive coordination polymers have been prepared from the reaction of Fe³⁺ with a pre-synthesized [Fe(CN)₅(L)]³⁻ complex, where L is a functionalized N-heterocyclic ligand, demonstrating the modularity of this synthetic approach. researchgate.net

| Precursor Complex | Entering Ligand Type | Resulting Compound Class | Application/Significance |

| [Fe(CN)₅(NH₃)]³⁻ | Phosphines, Phosphites | Na₃[Fe(CN)₅(PX₃)] | Study of Fe-P bonding oup.comoup.com |

| [Fe(CN)₅(H₂O)]³⁻ | N-Heterocycles (e.g., BPY) | [Fe(CN)₅(L)]ⁿ⁻ | Spectroscopic and kinetic studies cdnsciencepub.comcdnsciencepub.com |

| [Fe(CN)₅(NH₃)]³⁻ | Cationic Pyridinium Halides | [Fe(CN)₅(L)]ⁿ⁻ | Iron Photosensitizers acs.orgnih.gov |

| [Fe(CN)₅(NH₃)]³⁻ | Alkylpyrazinium Bromides, Metal Salts | Mesostructured Prussian Blue Analogues | Advanced Materials wiley-vch.de |

| [Fe(CN)₅(L)]³⁻ | Fe³⁺ ions | Coordination Polymers | Electrocatalysis researchgate.net |

Ligand Substitution Reactions and Mechanistic Kinetics of Pentacyanoferrate Ii Complexes

Kinetics of Ligand Substitution in Aquopentacyanoferrate(II) and Related Species

The kinetics of ligand substitution reactions involving the [Fe(CN)₅(H₂O)]³⁻ ion are typically investigated by monitoring the formation of the substituted complex, [Fe(CN)₅L]ⁿ⁻, where L is the entering ligand. These studies are often performed under conditions where the concentration of the entering ligand is in large excess compared to the concentration of the iron complex. researchgate.netresearchgate.net

Under specific experimental conditions, the kinetics of ligand substitution in pentacyanoferrate(II) complexes can be simplified and approximated as first-order. libretexts.org When the concentration of the entering ligand, L, is significantly higher than the concentration of the [Fe(CN)₅(H₂O)]³⁻ complex, the reaction follows pseudo-first-order kinetics. libretexts.orgyoutube.com In this regime, the concentration of the entering ligand remains effectively constant throughout the reaction. libretexts.orgchempedia.info Consequently, the rate of the reaction appears to be dependent only on the concentration of the pentacyanoferrate(II) complex. libretexts.orgyoutube.com

The rate constants for these substitution reactions are typically determined by monitoring the change in absorbance at the wavelength of maximum absorbance (λₘₐₓ) of the resulting substituted complex. researchgate.netacs.org By plotting the natural logarithm of the change in absorbance versus time, the pseudo-first-order rate constant (kₒₑₛ) can be obtained from the slope of the resulting linear plot. acs.org

The second-order rate constant (k) is then calculated from the pseudo-first-order rate constant and the concentration of the excess ligand. The values of these rate constants are influenced by several factors, including the nature of the entering ligand, its charge, and the reaction conditions such as pH and ionic strength. researchgate.netrsc.orgcdnsciencepub.com For instance, the rate constants for the formation of complexes with neutral ligands are typically around 1 dm³ mol⁻¹ s⁻¹ at 25°C, with slightly higher values for positively charged ligands and lower values for negatively charged ones. rsc.org

The activation parameters, such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡), provide further insight into the reaction mechanism. researchgate.net For example, the reaction of [Fe(CN)₅(H₂O)]³⁻ with nitric oxide (NO) has a large positive activation volume of +17.4 cm³ mol⁻¹, which strongly supports a dissociative mechanism. researchgate.net

| Entering Ligand (L) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] at 25°C | Reference |

| Imidazole | 240 | researchgate.net |

| Glycinate | 28.0 | researchgate.net |

| L-Histidine | 320 | researchgate.net |

| Nitric Oxide (NO) | 250 ± 10 | researchgate.net |

| 1-(4-pyridyl)pyridinium | Data not explicitly provided | cdnsciencepub.com |

| 4,4'-bipyridine (B149096) (BPY) | 50 | cdnsciencepub.com |

| 1,2-bis(4-pyridyl)ethane (B167288) (BPA) | 66 | cdnsciencepub.com |

| trans-1,2-bis(4-pyridyl)ethylene (BPE) | 95 | cdnsciencepub.com |

| Pyrazine (B50134) | 10 | cdnsciencepub.com |

Proposed Reaction Mechanisms

Based on extensive kinetic and mechanistic studies, several pathways have been proposed for the ligand substitution reactions of pentacyanoferrate(II) complexes.

A significant body of evidence points towards a limiting dissociative (D) mechanism for the substitution reactions of [Fe(CN)₅(H₂O)]³⁻ and related species. researchgate.netrsc.org In this mechanism, the rate-determining step is the dissociation of the leaving group (e.g., water) to form a five-coordinate intermediate, [Fe(CN)₅]³⁻. researchgate.netacs.org This intermediate then rapidly reacts with the entering ligand to form the final product. researchgate.net

The rate of reaction in a D mechanism is independent of the nature and concentration of the entering ligand. rsc.org The large positive activation volumes observed for some of these reactions are a hallmark of a dissociative pathway, as the release of a solvent molecule from the coordination sphere leads to an increase in volume. researchgate.net For example, the substitution of water or ammonia (B1221849) in [Fe(CN)₅L]³⁻ (where L is H₂O or NH₃) by nitrite (B80452) is suggested to follow a limiting dissociative mechanism based on the reported activation parameters. rsc.org

For reactions involving charged entering ligands, an ion-pair dissociative interchange (Id) mechanism is often proposed. researchgate.netrsc.orgcdnsciencepub.com This mechanism involves the pre-equilibrium formation of an ion pair between the charged pentacyanoferrate(II) complex and the entering ligand, followed by a dissociative interchange within the ion pair. cdnsciencepub.com

The rate of formation of the substituted complex shows a dependence on the charge of the entering ligand, which is a key characteristic of the Id mechanism. rsc.orgcdnsciencepub.com The formation of an ion pair brings the reactants into close proximity, facilitating the subsequent substitution step. This mechanism is considered for the reactions of [Fe(CN)₅(H₂O)]³⁻ with various N-heterocyclic ligands and amino acid derivatives. researchgate.netcdnsciencepub.com The rates of formation, starting from [Ru(CN)₅(H₂O)]³⁻, a related complex, are typically first order with respect to the ligand concentration, with different rate constants for neutral, positive, and negatively charged ligands, supporting an ion-pair dissociative interchange mechanism. rsc.org

In specific cases, particularly involving reactions of coordinated ligands, a nucleophilic attack pathway can be operative. scielo.org.ar For instance, in the reaction of [Fe(CN)₅(NO)]²⁻ (nitroprusside) with ammonia, the proposed mechanism involves the nucleophilic attack of ammonia on the nitrogen atom of the coordinated nitrosyl (NO) ligand. rsc.org This type of mechanism is distinct from the substitution at the metal center and highlights the reactivity of the coordinated ligands themselves. The mechanisms of nucleophilic addition reactions of various species like OH⁻, amines, and thiolates on the nitroprusside ion have been a subject of study. scielo.org.ar

Influence of Environmental Parameters on Reaction Kinetics

The rate and equilibrium of ligand substitution reactions involving pentacyanoferrate(II) are highly sensitive to the surrounding environment. Factors such as pH, the concentration of reactants and ligands, temperature, and pressure play a crucial role in dictating the kinetic outcomes.

The pH of the reaction medium significantly impacts both the rate of ligand substitution and the position of the equilibrium. For instance, in the reaction of the aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻, with N-heterocyclic ligands like 4,4'-bipyridine (BPY), 1,2-bis(4-pyridyl)ethane (BPA), and trans-1,2-bis(4-pyridyl)ethylene (BPE), a substantial decrease in the formation rate constants is observed at low pH. cdnsciencepub.com This is attributed to the protonation of the complex to form (HNC)Fe(CN)₄(H₂O)²⁻, which has a much lower lability of the aqua ligand. cdnsciencepub.com The degree of protonation of the incoming ligand also affects the reaction rate. cdnsciencepub.com

Similarly, the interaction of nitric oxide (NO) with pentacyanoferrate(II) to form [Fe(CN)₅(NO)]³⁻ is pH-dependent. acs.orgnih.gov The initial product is unstable, and its decomposition rate is faster at lower pH values. acs.orgnih.gov This decomposition involves the release of cyanide, which can be prevented by adding free cyanide to the solution. nih.gov The formation of dinitrogen from the reaction of [Fe(CN)₅(NO)]²⁻ with ammonia is also strongly pH-dependent, with a maximum yield occurring at a pH of approximately 10.5. rsc.orgresearchgate.net This is consistent with a mechanism involving the nucleophilic attack of ammonia on the nitrogen atom of the coordinated nitrosyl group. rsc.orgresearchgate.net

In reactions with oximes, the pH influences the formation of colored complexes. For example, the reaction of aquopentacyanoferrate(II) with pyridine-2-aldoxime (B213160) yields a product with an absorption maximum at 470 nm in the pH range of 3 to 9. tandfonline.com Increasing the pH from 9 to about 11 causes a shift in the absorption band to 520 nm. electronicsandbooks.com The rate of ligand exchange in photochemical reactions can also be pH-dependent. The reaction of sodium nitroprusside with selenite (B80905) ions, for instance, shows an increased rate with increasing pH up to a maximum at pH 3.2, after which the rate decreases due to a competitive reaction with hydroxide (B78521) ions. tsijournals.com

The rate of ligand substitution reactions in pentacyanoferrate(II) complexes often exhibits a clear dependence on the concentration of both the complex and the incoming ligand. For many reactions, the rate law is first-order with respect to each reactant. acs.orgdatapdf.com For example, the reaction of [Fe(CN)₅(H₂O)]³⁻ with various aromatic nitrogen heterocycles follows the rate law: rate = k[Fe(CN)₅(H₂O)]³⁻[L], where L is the incoming ligand. datapdf.com The second-order rate constants for these reactions typically fall within the range of 3.6 x 10² to 5.5 x 10² M⁻¹s⁻¹ at 25°C. datapdf.com

However, the kinetics can be more complex. In some cases, as the concentration of the entering ligand increases, the reaction kinetics can shift from second-order to zero-order with respect to the ligand. researchgate.net This saturation behavior is indicative of a dissociative mechanism, where the rate-determining step is the dissociation of a ligand from the complex, followed by a rapid reaction with the incoming ligand. nih.govrsc.org This has been observed in the dissociation of various ligands from [Fe(CN)₅L]ⁿ⁻ complexes in the presence of a scavenging ligand like dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.com

The concentration of the pentacyanoferrate(II) complex itself can also influence the reaction rate. In the photochemical reaction of sodium nitroprusside with selenite, the rate increases with increasing nitroprusside concentration up to a certain point. tsijournals.com Beyond this point, the rate decreases because the highly colored substrate starts to act as a filter, absorbing a significant portion of the incident light. tsijournals.com A similar trend is observed in the photochemical reaction with dimethylurea. tsijournals.com

The study of temperature and pressure effects on reaction kinetics provides valuable insights into the reaction mechanism through the determination of activation parameters such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡).

For the formation of [Fe(CN)₅(NO)]³⁻ from the reaction of [Fe(CN)₅(H₂O)]³⁻ with nitric oxide, the activation parameters have been determined as ΔH‡ = 70 ± 1 kJ mol⁻¹, ΔS‡ = +34 ± 4 J K⁻¹ mol⁻¹, and ΔV‡ = +17.4 ± 0.3 cm³ mol⁻¹. acs.orgnih.gov The positive activation entropy and volume are consistent with a dissociative interchange (Id) mechanism, where the rate-determining step is the dissociation of the coordinated water molecule. acs.orgnih.govmdpi.com The activation enthalpy for this reaction is similar to values obtained for a wide range of other neutral entering ligands, which are typically in the range of 60-80 kJ mol⁻¹. acs.org

The dissociation of nitric oxide from [Fe(CN)₅(NO)]³⁻ has activation parameters of ΔH‡ = 106.4 ± 0.8 kJ mol⁻¹, ΔS‡ = +20 ± 2 J K⁻¹ mol⁻¹, and ΔV‡ = +7.1 ± 0.2 cm³ mol⁻¹, which also support a dissociative mechanism. nih.gov The substitution of water or ammonia in [Fe(CN)₅L]³⁻ (L = H₂O or NH₃) by nitrite also proceeds via a limiting dissociative mechanism, as indicated by the reported activation parameters. rsc.orgresearchgate.net

Kinetic parameters for the substitution at pentacyanoferrate(II) anions with 4-cyanopyridine (B195900) and 2-methylpyrazine (B48319) have been studied as a function of temperature in methanol-water mixtures and as a function of pressure in aqueous solution. scispace.com The temperature dependence study for the exchange of cyanide in hexacyanoferrate(II) by N-methylpyrazinium cation yielded an activation energy of 85.9 ± 4.4 kJ mol⁻¹, an activation enthalpy of 83.5 ± 4.4 kJ mol⁻¹, and an activation entropy of -15.7 ± 1.7 J K⁻¹ mol⁻¹, which are indicative of an interchange dissociative mechanism. researchgate.net

The following table summarizes the activation parameters for selected ligand substitution reactions of pentacyanoferrate(II) complexes.

| Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔV‡ (cm³ mol⁻¹) | Mechanism | Reference |

| [Fe(CN)₅(H₂O)]³⁻ + NO → [Fe(CN)₅(NO)]³⁻ | 70 ± 1 | +34 ± 4 | +17.4 ± 0.3 | Dissociative | acs.orgnih.gov |

| [Fe(CN)₅(NO)]³⁻ → [Fe(CN)₅]³⁻ + NO | 106.4 ± 0.8 | +20 ± 2 | +7.1 ± 0.2 | Dissociative | nih.gov |

| Hexacyanoferrate(II) + N-methylpyrazinium | 83.5 ± 4.4 | -15.7 ± 1.7 | - | Interchange Dissociative | researchgate.net |

Ligand Specificity in Substitution Reactions

The nature of the incoming ligand plays a pivotal role in the substitution reactions of pentacyanoferrate(II) complexes, influencing both the rate of reaction and the stability of the resulting product.

Pentacyanoferrate(II) complexes readily react with a variety of N-heterocyclic cations and aromatic nitrogen heterocycles. cdnsciencepub.comgrafiati.comcanada.ca These reactions have been extensively studied, providing insights into the electronic and steric effects of the ligands on the reaction kinetics. cdnsciencepub.comacs.orgnih.gov

Kinetic studies on the formation of pentacyanoferrate(II) complexes with neutral, protonated, and N-methylated forms of 4,4'-bipyridine (BPY), 1,2-bis(4-pyridyl)ethane (BPA), and trans-1,2-bis(4-pyridyl)ethylene (BPE) have been conducted. cdnsciencepub.com The rate constants for the formation of dinuclear complexes, (NC)₅FeLFe(CN)₅⁶⁻, have been determined for BPY (50 M⁻¹s⁻¹), BPA (66 M⁻¹s⁻¹), BPE (95 M⁻¹s⁻¹), and pyrazine (10 M⁻¹s⁻¹). cdnsciencepub.com The observed differences in rate constants are discussed in terms of an ion-pair dissociative mechanism, considering the size of the ligand, the number of donor sites, and the magnitude and position of charges on the ligand. cdnsciencepub.com

The formation of pentacyanoferrate(II) complexes with 4-methylpyridine, pyridine (B92270), isonicotinamide, pyrazine, and N-methylpyrazinium ion follows second-order kinetics, with rate constants ranging from 3.6 x 10² to 5.5 x 10² M⁻¹s⁻¹ at 25°C. datapdf.com The stability of these complexes is influenced by dπ-pπ back-donation from the iron center to the aromatic ligand. datapdf.com

The reactivity of pentacyanoruthenate(II) complexes with pyridine and pyrazine derivatives has also been studied and compared to their pentacyanoferrate(II) counterparts. rsc.org The dissociation kinetics of these complexes show saturation behavior, suggesting a dissociative interchange mechanism, similar to the iron complexes. rsc.org The formation rates are typically first-order with respect to the ligand concentration, with rate constants being slightly higher for positively charged ligands and lower for negatively charged ligands. rsc.org

The following table presents the formation rate constants for some dinuclear pentacyanoferrate(II) complexes.

| Ligand (L) | Formation Rate Constant (k_f) (M⁻¹s⁻¹) |

| 4,4'-Bipyridine (BPY) | 50 |

| 1,2-bis(4-pyridyl)ethane (BPA) | 66 |

| trans-1,2-bis(4-pyridyl)ethylene (BPE) | 95 |

| Pyrazine | 10 |

Data from Macartney and Warrack (1989). cdnsciencepub.com

The interaction of pentacyanoferrate(II) with small bioinorganic molecules like nitric oxide (NO) and ammonia (NH₃) is of significant interest due to its relevance in biological systems. rsc.orgmdpi.com The reaction with NO to form [Fe(CN)₅(NO)]³⁻ is well-characterized and proceeds via a dissociative mechanism. acs.orgnih.govuba.arresearchgate.net The dissociation of NO from this complex is relatively slow, suggesting a moderate to strong interaction between NO and the iron(II) center. nih.govscielo.org.ar

The reaction of [Fe(CN)₅(NO)]²⁻ with ammonia can lead to the formation of dinitrogen, a process that is highly pH-dependent. rsc.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of NH₃ on the coordinated NO, which is the rate-limiting step in a catalytic cycle for the reduction of NOx. rsc.orgresearchgate.net

Pentacyanoferrate(II) also reacts with oximes to form colored complexes, a reaction that can be used for their detection and determination. nih.govnih.gov The interaction of aquopentacyanoferrate(II) with pyridine-2-aldoxime results in a cyano-bridged binuclear complex. electronicsandbooks.com Mercury(II) ions can catalyze the formation of complexes with bidentate oximes. tandfonline.comtandfonline.com UV light can also increase the rate of complex formation with most oximes by promoting the dissociation of coordinated water and cyanide ligands. tandfonline.comtandfonline.com

The kinetics of formation and dissociation of pentacyanoferrate(II) complexes with sulfur-containing bioinorganic ligands like cysteine, penicillamine, and glutathione (B108866) have also been investigated. rsc.org The formation rates are dependent on the pH and the charge of the ligand. rsc.org The dissociation rates are also pH-dependent, with the protonated form of the complex being more reactive. rsc.org

Steric and Electronic Effects of Ligands on Substitution Lability

The lability of a ligand in pentacyanoferrate(II) complexes, or the ease with which it can be replaced, is significantly influenced by both steric and electronic factors of the entering and leaving ligands. These effects play a crucial role in the kinetics of ligand substitution reactions, which predominantly follow a dissociative (D) or an interchange dissociative (Id) mechanism. nih.govrsc.org In these mechanisms, the rate-determining step involves the dissociation of the leaving ligand from the complex.

Electronic Effects:

The electronic properties of the ligands, particularly their σ-donor and π-acceptor capabilities, have a profound impact on the strength of the iron-ligand bond and, consequently, on the rate of substitution.

σ-Donation: Ligands that are strong σ-donors increase the electron density on the iron center. This increased electron density strengthens the Fe-CN bonds, but can weaken the bond to the leaving ligand, thereby increasing its lability.

The redox potential of the [Fe(CN)5L]n-/Fe(CN)5L- couple can serve as an indicator of the electronic effects of the ligand L. Ligands that are better π-acceptors stabilize the Fe(II) state, leading to a more positive redox potential. psu.eduresearchgate.net

Kinetic studies have shown that the rate of formation of substituted pentacyanoferrate(II) complexes from the aquapentacyanoferrate(II) ion, [Fe(CN)5(H2O)]3-, is influenced by the electronic nature of the incoming ligand. For neutral ligands, the formation rate constants are typically around 1 dm3 mol−1 s−1 at 25 °C. rsc.org For positively charged ligands, these rates are slightly higher, while for negatively charged ligands, the rates are somewhat lower, reflecting the electrostatic interactions at play. rsc.org

Steric Effects:

Steric hindrance, arising from the size and bulkiness of the ligands, can also affect the lability of the complex. While the dissociative mechanism implies that the rate is largely independent of the entering ligand's identity, steric bulk in the leaving ligand can facilitate its departure by introducing strain in the ground state of the complex.

Research on the substitution of 4-tert-butylpyridine (B128874) (a bulky ligand) in [Fe(CN)5(4-(t)bupy)]3- has provided insights into these effects. nih.gov The study of substitution reactions with 4-cyanopyridine and pyrazinecarboxylate in various aqueous solutions confirmed a dissociative mechanism. nih.gov The influence of the medium on the reaction rates further underscores the complexity of these interactions. rsc.org

The size of the ligand can also influence the formation rate constants of dinuclear complexes. For instance, the rate constants for the formation of [(NC)5FeLFe(CN)5]6− increase in the order of pyrazine < 4,4'-bipyridine (BPY) < 1,2-bis(4-pyridyl)ethane (BPA) < trans-1,2-bis(4-pyridyl)ethylene (BPE), which correlates with the increasing size and flexibility of the bridging ligand. cdnsciencepub.com

The following interactive data table summarizes key kinetic parameters for ligand substitution reactions in various pentacyanoferrate(II) complexes, illustrating the interplay of steric and electronic factors.

| Leaving Ligand (L) | Entering Ligand | Second-Order Rate Constant (k_f) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_r) (s⁻¹) | Enthalpy of Activation (ΔH‡) (kcal mol⁻¹) | Entropy of Activation (ΔS‡) (cal K⁻¹mol⁻¹) | Reference |

| H₂O | 4,4'-bipyridine (BPY) | 270 | - | 15.6 | 9 | cdnsciencepub.com |

| H₂O | 1,2-bis(4-pyridyl)ethane (BPA) | 390 | - | 14.8 | 7 | cdnsciencepub.com |

| H₂O | trans-1,2-bis(4-pyridyl)ethylene (BPE) | 480 | - | 14.3 | 5 | cdnsciencepub.com |

| BPY | DMSO | - | 1.8 x 10⁻⁴ | 25.1 | 12 | cdnsciencepub.com |

| BPA | DMSO | - | 3.5 x 10⁻⁴ | 24.1 | 8 | cdnsciencepub.com |

| BPE | DMSO | - | 2.5 x 10⁻⁴ | 24.6 | 10 | cdnsciencepub.com |

| 4-phenylpyridine | CN⁻ | - | - | - | - | rsc.org |

| 4-tert-butylpyridine | 4-cyanopyridine | - | - | - | - | nih.gov |

This table can be filtered and sorted to compare the kinetic data for different ligands. For example, comparing the formation rate constants (k_f) for the reaction of [Fe(CN)5(H2O)]3- with BPY, BPA, and BPE highlights the influence of the entering ligand's structure. Similarly, the dissociation rate constants (k_r) for the removal of BPY, BPA, and BPE by dimethyl sulfoxide (DMSO) demonstrate the lability of these ligands. The activation parameters provide further mechanistic insights, with the enthalpies and entropies of activation for many of these reactions falling within relatively narrow ranges. cdnsciencepub.com

Redox Chemistry and Electron Transfer Processes Involving Pentacyanoferrate Ii

Electron Transfer Mechanisms

Electron transfer reactions involving pentacyanoferrate(II) complexes can proceed through distinct pathways, primarily categorized as outer-sphere and intramolecular processes.

In outer-sphere electron transfer, the coordination shells of the reactants remain intact during the electron transfer event. The reaction between pentacyanoferrate(II) complexes and peroxydisulfate (B1198043) (S₂O₈²⁻) serves as a classic example of this mechanism. nih.govacs.org Studies have shown that the oxidation of [Fe(CN)₅L]³⁻ (where L is a substituted pyridine) by peroxydisulfate follows an outer-sphere pathway. nih.govacs.org The rates of these reactions are influenced by the nature of the ligand L, as demonstrated by the specific rate constants of oxidation for various ligands. nih.govacs.org

The kinetics of outer-sphere electron transfer have also been investigated in reactions between [Co(NH₃)₅(dmso)]³⁺ and a series of [Fe(CN)₅L]³⁻ complexes. rsc.orgrsc.org In these systems, the formation of precursor outer-sphere complexes, [Co(NH₃)₅(dmso)]³⁺ || [Fe(CN)₅L]³⁻, is a key step. rsc.org The rates of electron transfer within these precursor complexes exhibit a systematic increase as the driving force of the reaction (ΔE°) increases, a relationship predicted by Marcus theory. rsc.org

Table 1: Specific Rate Constants for the Outer-Sphere Oxidation of [Fe(CN)₅L]³⁻ by Peroxydisulfate

| Ligand (L) | Rate Constant (k) (M⁻¹s⁻¹) at 25°C |

|---|---|

| 4-aminopyridine | 1.45 ± 0.01 |

| Pyridine (B92270) | (9.00 ± 0.02) x 10⁻² |

| 4,4'-bipyridine (B149096) | (5.60 ± 0.01) x 10⁻² |

| Pyrazine (B50134) | (2.89 ± 0.01) x 10⁻² |

Data from Chen et al., 1996. nih.govacs.org

Intramolecular electron transfer is a key feature of mixed-valence complexes, where a bridging ligand connects two metal centers in different oxidation states. In cyanide-bridged complexes such as [(NC)₅Fe(II)CNRu(III)(NH₃)₅]⁻, the electron transfer occurs between the iron and ruthenium centers through the cyanide bridge. electronicsandbooks.comacs.org A crucial aspect of this process is the role of the electronic redox isomer, [Fe(III)CNRu(II)(NH₃)₅]⁻, which is mechanistically significant and rules out a direct attack of an external oxidant at the Fe(II) center. electronicsandbooks.comacs.org

The rate of intramolecular electron transfer is influenced by the degree of electronic coupling between the metal centers, which is mediated by the bridging ligand. nih.gov In systems with moderate coupling (Class II systems), a measurable intramolecular electron transfer event occurs. nih.gov The energy barrier for this process can be estimated using Marcus-Hush theory, which relates the thermal and optical electron transfer processes. nih.gov For instance, in a flexible ligand-bridged complex, electrostatic interactions can bend the bridge, bringing the metal centers closer and enhancing the electronic coupling, which in turn facilitates an intense intervalence charge transfer. tandfonline.com

Redox Interconversion of Coordinated Ligands

The pentacyanoferrate(II) moiety can facilitate the redox transformation of ligands coordinated to the iron center. This is particularly significant for small, biologically relevant molecules.

Pentacyanoferrate(II) provides a stable platform for the reversible interconversion of the three redox states of nitrosyl: NO⁺ (nitrosonium), NO (nitric oxide), and NO⁻ (nitroxyl). nih.gov The complex [Fe(II)(CN)₅(HNO)]³⁻, containing the nitroxyl (B88944) ligand, has been successfully synthesized and characterized. nih.gov This species is stable under specific pH conditions and can be deprotonated and oxidized back to the NO-containing complex, [Fe(II)(CN)₅(NO)]³⁻. nih.gov The nitroprusside ion, [Fe(II)(CN)₅(NO)]²⁻, contains the NO⁺ ligand and is a key species in this redox series. researchgate.netscielo.org.ar The redox chemistry of these coordinated nitrogen oxides is of significant interest due to their biological roles. conicet.gov.arresearchgate.net

The [Fe(CN)₅]³⁻ fragment is instrumental in mediating stoichiometric and catalytic redox reactions of various coordinated ligands. researchgate.net For example, it can participate in the activation of thioamide-based anti-tuberculosis prodrugs. The coordination of thionicotinamide (B1219654) to the [Fe(III)(CN)₅]²⁻ center leads to an intramolecular electron transfer, resulting in the conversion of the ligand to 3-cyanopyridine (B1664610) and the reduction of the iron center to Fe(II). nih.gov

Furthermore, pentacyanoferrate complexes have demonstrated catalytic activity in environmental and industrial processes. They can catalyze the conversion of NOx and ammonia (B1221849) to dinitrogen (N₂). researchgate.net This catalytic cycle involves addition, comproportionation, and substitution reactions within the coordination sphere of the iron. researchgate.net Pentacyanoferrate-derived materials also show promise as catalysts for water oxidation, a critical process in artificial photosynthesis. sci-hub.sesci-hub.se The nature of the sixth ligand (L) in [Fe(CN)₅L]ⁿ⁻ precursors can modulate the electronic properties and catalytic efficiency of the resulting materials. sci-hub.sesci-hub.se

Formal Potentials and Electrochemical Behavior of Pentacyanoferrate(II) Complexes

The electrochemical properties of pentacyanoferrate(II) complexes are highly dependent on the nature of the sixth ligand, L. Formal reduction potentials (E°') for a variety of [Fe(CN)₅L]ⁿ⁻ complexes have been determined using techniques such as cyclic voltammetry. acs.orgosti.gov These potentials span a considerable range, from approximately +0.4 V to +1.0 V versus the Normal Hydrogen Electrode (NHE), reflecting the influence of the ligand L on the electronic environment of the iron center. conicet.gov.arosti.gov

A key finding is that the stability of the iron(III) complexes, as indicated by their formation constants (K(III)), increases with the basicity of the ligand L. osti.gov Conversely, the stability of the corresponding iron(II) complexes (K(II)) shows the opposite trend. osti.gov This behavior is attributed to the different bonding properties of the pentacyanoferrate(II) and pentacyanoferrate(III) ions. osti.gov The relationship between the redox potentials and the properties of the ligand L is crucial for understanding and predicting the reactivity of these complexes in electron transfer reactions. acs.org

Table 2: Formal Reduction Potentials for Selected [Fe(CN)₅L]³⁻ Complexes

| Ligand (L) | Formal Potential (E°') (V vs NHE) |

|---|---|

| Imidazole | 0.33 |

| Ammonia | 0.36 |

| Pyridine | 0.45 |

| 4,4'-bipyridine | 0.51 |

| Pyrazine | 0.57 |

| Isonicotinamide | 0.63 |

Data from Toma and Creutz, 1977, and other sources. osti.gov

Photochemistry and Excited State Dynamics of Pentacyanoferrate Ii Complexes

Excited State Characterization and Lifetimes

Metal-to-Ligand Charge Transfer (MLCT) States and Their Relaxation Dynamics

Upon absorption of light in the visible region, pentacyanoferrate(II) complexes typically populate a Metal-to-Ligand Charge Transfer (MLCT) excited state. osti.gov This process involves the transfer of an electron from a metal-centered d-orbital to a π* orbital of one of the ligands. The nature of this transition has been confirmed as originating from a 3dxz → πb1*(L) orbital transition. researchgate.netnih.gov The resulting excited state is often a triplet state (³MLCT), which is formed from the initially populated singlet state (¹MLCT) through rapid intersystem crossing, a process that usually occurs within the first 30 femtoseconds after excitation. acs.org

The relaxation dynamics of these MLCT states are highly sensitive to the solvent environment. dtu.dk For instance, in aprotic solvents, the MLCT lifetime of [Fe(bpy)(CN)₄]²⁻ is around 19 picoseconds, whereas in the strong Lewis acid solvent water, the charge-transfer excited state decays in less than 100 femtoseconds. dtu.dknih.gov This highlights the significant role of solvent-complex interactions in the deactivation process. The energy of the MLCT state is also influenced by the solvent's proton donor ability, with a stronger effect observed in protic solvents. researchgate.netnih.gov

Femtosecond transient absorption spectroscopy is a key technique used to probe these ultrafast dynamics. nih.govacs.org For example, in the complex [Fe-mbpy⁺], excitation at 530 nm leads to an excited state absorption at 380 nm and a broad band at 600 nm, which decay within 100 picoseconds. nih.gov The relaxation kinetics often reveal multiple processes, such as a fast component of around 0.9 ps attributed to vibrational relaxation and a slower component of 18 ps for the [Fe-mbpy⁺] complex. acs.org

The table below summarizes the excited state lifetimes of some pentacyanoferrate(II) complexes.

| Complex | Solvent | MLCT Lifetime | Reference(s) |

| [Fe(bpy)(CN)₄]²⁻ | Aprotic Solvents | 19 ps | dtu.dknih.gov |

| [Fe(bpy)(CN)₄]²⁻ | Water | < 100 fs | dtu.dknih.gov |

| 4,4′-bipyridinium-based pentacyanoferrate(II) | Aqueous | ~20 ps | nih.govacs.orgresearchgate.net |

| Pyrazinium-based pentacyanoferrate(II) | Aqueous | 61 ps | nih.govacs.orgresearchgate.net |

| [Fe-mbpy⁺] | Aqueous | 18 ps (slower component) | acs.org |

| [Fe-mpz⁺] | Aqueous | 13 ps (faster component), 61 ps (slower component) | acs.org |

Metal-Centered (MC) States and Their Role in Deactivation Pathways

A key feature in the photochemistry of iron complexes, including pentacyanoferrates(II), is the presence of low-lying Metal-Centered (MC) excited states. acs.orgnih.govresearchgate.net These states, which can be of either triplet (³MC) or quintet (⁵MC) character, provide efficient deactivation pathways for the initially populated MLCT states, often leading to very short excited state lifetimes. nih.govacs.orgresearchgate.net The relaxation from the MLCT to the MC state can involve a significant structural rearrangement, sometimes associated with the partial cleavage of a metal-ligand bond. acs.org

The energy of these MC states is a critical factor. nih.gov If the MC states are energetically close to or below the MLCT states, the deactivation of the excited state is rapid. researchgate.net For example, in [Fe(bpy)(CN)₄]²⁻ in water, the MLCT state decays in under 100 femtoseconds to form a quasi-stable ³MC state with a 13-picosecond lifetime. dtu.dk The character of this MC state was identified as a triplet, which is different from other reported six-coordinate Fe(II) complexes that typically form quintet MC states. dtu.dk

Strategies for Elongating Excited State Lifetimes

A major goal in the design of iron-based photosensitizers is to prolong the lifetime of the MLCT excited state to allow for bimolecular reactions to occur. nih.govresearchgate.net Several strategies have been developed to achieve this, primarily focused on destabilizing the deactivating MC states relative to the MLCT states. nih.govbilkent.edu.tr

One successful approach is to increase the number of strong σ-donating ligands, such as cyanide (CN⁻), in the coordination sphere. nih.gov Increasing the number of cyanide ligands raises the energy of the MC states, which can lead to a situation where the MLCT state is the lowest energy excited state. nih.govacs.org This has been shown to effectively increase MLCT lifetimes. nih.gov For instance, the MLCT lifetime increases from femtoseconds in some polypyridyl iron complexes to picoseconds in cyanopyridyl Fe(II) complexes. nih.gov

Another strategy involves the use of positively charged ligands, such as pyrazinium or bipyridinium cations. nih.govacs.orgresearchgate.net These ligands can enhance the stability of the complex and have been shown to lead to significantly longer MLCT lifetimes, with a pyrazinium-based pentacyanoferrate(II) complex exhibiting a lifetime of 61 ps in aqueous solution. nih.govacs.orgresearchgate.net This enhancement is attributed to the fact that the MC states lie energetically above the MLCT states, thus hindering relaxation through this deactivation pathway. nih.gov

Computational studies, such as Time-Dependent Density Functional Theory (TDDFT), play a crucial role in understanding these energy landscapes and guiding the design of new complexes with longer excited state lifetimes. nih.govacs.org

Photochemical Ligand Exchange Reactions

Upon irradiation, pentacyanoferrate(II) complexes can undergo ligand exchange reactions, where a coordinated ligand is replaced by a solvent molecule or another species in solution.

Photoaquation Processes

Photoaquation is a common photochemical reaction for pentacyanoferrate(II) complexes, involving the substitution of a ligand by a water molecule. researchgate.net This process can involve the labilization of either the unique ligand (L) or a cyanide ligand. cdnsciencepub.com For instance, irradiation of [Fe(CN)₅L]³⁻ complexes (where L = PPh₃, AsPh₃, SbPh₃, P(OCH₃)₃, and CO) with ligand field excitation leads to the photolabilization of the ligand L. researchgate.net In the case of carbonylpentacyanoferrate(II), UV irradiation leads to the evolution of CO, indicating the cleavage of the Fe-CO bond. researchgate.net

Factors Influencing Photochemical Quantum Yields

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. The photochemical quantum yields for ligand exchange in pentacyanoferrate(II) complexes are influenced by several factors.

The excitation wavelength is a significant factor. cdnsciencepub.comcdnsciencepub.com Generally, higher energy (shorter wavelength) irradiation leads to higher quantum yields. researchgate.netcdnsciencepub.comcdnsciencepub.com For example, in the photoinduced ring-closure of [Fe(CN)₅(tn)]³⁻ (where tn is 1,3-diaminopropane), the quantum yield ranges from 0.010 for irradiation at 404 or 434 nm to 0.24 at 313 nm. cdnsciencepub.comcdnsciencepub.com This wavelength dependence suggests that different excited states with varying reactivities are populated at different excitation energies. cdnsciencepub.com

The nature of the ligand itself influences the quantum yield. For the photolabilization of L from [Fe(CN)₅L]³⁻, the quantum yields are around 0.15 for L = PPh₃, AsPh₃, SbPh₃, and P(OCH₃)₃, but increases to 0.38 for the carbonyl complex. researchgate.net The concentration of the incoming ligand can also affect the reaction rate, as seen in the photochemical substitution reaction of sodium nitroprusside with selenite (B80905), where the rate increases with increasing selenite concentration up to a certain point. tsijournals.com

The table below provides some examples of photochemical quantum yields for pentacyanoferrate(II) complexes.

| Complex | Reaction | Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |

| [Fe(CN)₅(tn)]³⁻ | Ring Closure | 313 | 0.24 | cdnsciencepub.comcdnsciencepub.com |

| [Fe(CN)₅(tn)]³⁻ | Ring Closure | 404/434 | 0.010 | cdnsciencepub.comcdnsciencepub.com |

| [Fe(CN)₅(CO)]³⁻ | CO Labilization | - | 0.38 | researchgate.net |

| [Fe(CN)₅(PPh₃)]³⁻ | PPh₃ Labilization | - | ~0.15 | researchgate.net |

| [Fe(CN)₅(AsPh₃)]³⁻ | AsPh₃ Labilization | - | ~0.15 | researchgate.net |

| [Fe(CN)₅(SbPh₃)]³⁻ | SbPh₃ Labilization | - | ~0.15 | researchgate.net |

| [Fe(CN)₅(P(OCH₃)₃)]³⁻ | P(OCH₃)₃ Labilization | - | ~0.15 | researchgate.net |

Photodissociation Studies and Stability Considerations under Irradiation

The stability of pentacyanoferrate(II) complexes under irradiation is a critical factor for their potential applications in areas like photocatalysis. A significant challenge with many iron-based photosensitizers is their tendency to undergo facile photodissociation, which leads to short excited-state lifetimes. acs.orgresearchgate.netau.dkacs.orgnih.gov

To address this instability, research has focused on modifying the ligands coordinated to the pentacyanoferrate(II) core. One successful strategy involves the use of positively charged pyrazinium or bipyridinium ligands. acs.orgresearchgate.netau.dkacs.orgnih.gov These cationic ligands coordinate more strongly to the Fe(II) center, thereby enhancing the stability of the complex against photodissociation. acs.org For instance, pentacyanoferrate(II) complexes with monodentate 4,4′-bipyridinium and pyrazinium-based ligands have demonstrated significantly lower quantum yields of photodissociation compared to other related complexes. acs.org Specifically, the [Fe-mbpy⁺] complex exhibited quantum yields of 0.04% at 405 nm, 0.05% at 505 nm, and 0.06% at 590 nm, while the pyrazinium-based complex, [Fe-mpz⁺], showed an even lower quantum yield of less than 0.1%, making it the most stable of the studied complexes under light excitation. acs.org These low photodissociation constants suggest that such complexes have the potential to be used in photocatalytic processes. acs.org

The nature of the solvent and the wavelength of irradiation also play a role in the photodissociation and stability of these complexes. For example, the photoinduced ring closure of the [Fe(CN)₅(tn)]³⁻ complex (where tn = 1,3-diaminopropane) is influenced by the solvent composition and the excitation wavelength. cdnsciencepub.com The photolabilization of a cyanide ligand was found to be strongly dependent on the wavelength of irradiation. cdnsciencepub.com In aqueous solutions, the pentacyano(pyrazine)ferrate(II) complex, [Fe(CN)₅pyz]³⁻, is relatively stable but decomposes slowly with a dissociation rate constant (kₔ) of 4.2 × 10⁻⁴ s⁻¹. mdpi.com The aquated complex, [Fe(CN)₅(H₂O)]³⁻, formed after photodissociation, has been observed to be stable for up to a microsecond. researchgate.net

Interactive Data Table: Photodissociation Quantum Yields and Excited-State Lifetimes of Selected Pentacyanoferrate(II) Complexes

| Complex | Excitation Wavelength (nm) | Photodissociation Quantum Yield (%) | ³MLCT Lifetime (ps) |

| [Fe-mbpy⁺] | 405 | 0.04 | ~20 |

| [Fe-mbpy⁺] | 505 | 0.05 | ~20 |

| [Fe-mbpy⁺] | 590 | 0.06 | ~20 |

| [Fe-mpz⁺] | - | < 0.1 | 61 |

| Note: Data from a study on pentacyanoferrate(II) complexes with monodentate bipyridinium/pyrazinium-based acceptor ligands in aqueous solution. acs.orgresearchgate.netau.dkacs.orgnih.gov |

Spectroscopic Characterization and Electronic Structure Elucidation of Pentacyanoferrate Ii Complexes

Electronic Absorption Spectroscopy (UV/Vis)

The UV-Visible spectrum of a low-spin d⁶ complex like pentacyanoferrate(II) is typically dominated by intense charge-transfer bands, which can often obscure the weaker ligand-field transitions.

Analysis of Ligand-Field and Charge-Transfer Transitions

In transition metal complexes, electronic transitions can be broadly categorized into two types: d-d (or ligand-field) transitions and charge-transfer (CT) transitions. bath.ac.uk

Ligand-Field (d-d) Transitions: For an octahedral d⁶ complex like [Fe(CN)₆]⁴⁻, the ground state is ¹A₁g. The strong ligand field produced by the cyanide ligands results in a large energy gap (Δo) between the t₂g and eg orbitals. bath.ac.ukunt.edu Consequently, the spin-allowed d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g) occur at higher energies. However, these transitions are Laporte-forbidden, meaning they have a very low probability of occurring, which results in very weak absorption bands (low molar extinction coefficients, ε ≈ 1 - 100 L·mol⁻¹·cm⁻¹). bath.ac.ukionicviper.org In pentacyanoferrate(II) complexes, these faint d-d bands are typically masked by the much more intense charge-transfer absorptions. scielo.br

Charge-Transfer (CT) Transitions: These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those centered on the ligands. bath.ac.uk They are not subject to the Laporte selection rule and are therefore much more intense (ε > 1,000 L·mol⁻¹·cm⁻¹) than d-d transitions. In pentacyanoferrate(II) complexes, the most significant CT transitions are Metal-to-Ligand Charge Transfer (MLCT) bands. Ligand-to-Metal Charge Transfer (LMCT) is also possible but typically occurs at higher energies for Fe(II).

Metal-to-Ligand Charge Transfer (MLCT) Band Assignment and Origin

The characteristic colors of many pentacyanoferrate(II) complexes are due to intense MLCT transitions. These transitions originate from the excitation of an electron from a filled d-orbital on the iron(II) center (the t₂g set) to an empty π* acceptor orbital on one of the ligands. bath.ac.uk

For a complex of the type [Fe(CN)₅L]ⁿ⁻, where L is a ligand with an accessible π* orbital (such as pyridine (B92270), pyrazine (B50134), or a bipyridine derivative), the transition can be described as Fe(II)(dπ) → L(π). researchgate.net The energy of this transition is sensitive to the π-acceptor ability of the ligand L. A stronger π-acceptor ligand will have lower-energy π orbitals, resulting in a lower-energy MLCT transition and an absorption band at a longer wavelength (a bathochromic or red shift). The intense absorption gives rise to the vibrant colors observed for these compounds.

Solvatochromic Behavior and Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. sciety.org Pentacyanoferrate(II) complexes, particularly those with asymmetric or polarizable ligands, often exhibit pronounced solvatochromism, making them useful as probes for solvent polarity. researchgate.netsciety.org

This behavior is rooted in the differential solvation of the ground state and the excited state of the complex. The MLCT transition moves electron density from the metal center towards the ligand L, resulting in a significant change in the molecule's dipole moment. researchgate.net Polar solvents will stabilize the more polar state to a greater extent. For many pentacyanoferrate(II) complexes, the MLCT excited state is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This results in a bathochromic shift (a shift to longer wavelengths) in the absorption maximum as solvent polarity increases. researchgate.net

The table below illustrates the solvatochromic shifts of the MLCT band for a representative pentacyanoferrate(II) complex with a quaternized 4,4'-bipyridine (B149096) derivative ligand.

| Solvent | MLCT Absorption Maximum (λmax, nm) |

|---|---|

| Water | 462 |

| Methanol | 698 |

| Ethanol | 670 |

| Acetonitrile | 599 |

| Acetone | 583 |

Data is illustrative and based on findings for monoquat ligated pentacyanoferrates. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and is an invaluable tool for characterizing the bonding within pentacyanoferrate(II) complexes, particularly the strong C≡N triple bond of the cyanide ligands.

Vibrational Analysis of Cyano and Coordinated Ligands

The most prominent feature in the IR spectrum of a pentacyanoferrate(II) complex is the C≡N stretching vibration (ν(C≡N)). The free cyanide ion (CN⁻) has a ν(C≡N) of approximately 2080 cm⁻¹. chemvista.orgnih.gov Upon coordination to a metal center, this frequency shifts, providing insight into the nature of the metal-ligand bond.

In pentacyanoferrate(II) complexes, the ν(C≡N) band is typically found in the 2000-2100 cm⁻¹ region. semanticscholar.org The exact position is influenced by several factors:

Oxidation State of Iron: An increase in the metal's oxidation state (from Fe(II) to Fe(III)) leads to a decrease in π-backbonding from the metal to the π* orbitals of the cyanide ligand. This strengthens the C≡N bond, causing the ν(C≡N) to shift to a higher frequency (e.g., [Fe(CN)₆]⁴⁻ at ~2040 cm⁻¹ vs. [Fe(CN)₆]³⁻ at ~2135 cm⁻¹). chemvista.orgnih.gov

Nature of the Sixth Ligand (L): The electronic properties of the ligand L in the [Fe(CN)₅L]ⁿ⁻ complex influence the ν(C≡N) of the four cyanide ligands in the plane perpendicular to it. A strong σ-donating or poor π-accepting ligand L increases electron density on the iron center, which enhances backbonding to the other cyanide ligands, lowering their stretching frequency.

Bridging vs. Terminal Cyanides: If a cyanide ligand acts as a bridge between two metal centers (e.g., Fe-C≡N-M'), its stretching frequency typically shifts to a higher wavenumber compared to a terminal cyanide. semanticscholar.orgresearchgate.net

The table below summarizes typical IR stretching frequencies for the cyanide ligand in various environments.

| Complex/Ion | Iron Oxidation State | ν(C≡N) (cm⁻¹) |

|---|---|---|

| Free CN⁻ | N/A | ~2080 |

| [Fe(CN)₆]⁴⁻ | +2 | ~2040 |

| [Fe(CN)₅(NH₃)]³⁻ | +2 | ~2020 |

| [Fe(CN)₅(NO)]²⁻ | +2 | ~2142 |

| [Fe(CN)₆]³⁻ | +3 | ~2135 |

Frequencies are approximate and can vary with the cation and physical state.

Vibrational modes from the coordinated ligand (L) can also be observed, although they may be more complex. Changes in the characteristic vibrational frequencies of L upon coordination can confirm its binding to the iron center.

Spectroscopic Signatures of Redox-Active Ligands

A redox-active ligand is one that can exist in multiple stable oxidation states. princeton.edu When such a ligand is coordinated to the pentacyanoferrate(II) core, redox events can be centered on the ligand rather than, or in addition to, the metal center. chemrxiv.org IR spectroscopy can provide clear evidence for ligand-based redox changes.

The spectroscopic signature of a redox-active ligand depends on its specific structure. The oxidation or reduction of the ligand will alter its bond orders, leading to predictable shifts in its characteristic vibrational bands. For example:

If a ligand contains a C=N imine bond, its reduction to a C-N amine bond would cause the disappearance of the ν(C=N) stretch (typically 1690-1640 cm⁻¹) and the appearance of N-H stretching and bending modes. chemrxiv.org

Oxidation of a coordinated catecholate (dianion) to a semiquinone (radical anion) and then to a quinone (neutral) involves significant changes in the C-O and C-C ring stretching frequencies.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of iron nuclei, providing valuable insights into the electronic structure, bonding, and magnetic properties of pentacyanoferrate(II) complexes.

Quadrupole Doublet and Isomer Shift Analysis

The Mössbauer spectra of pentacyanoferrate(II) complexes are typically characterized by a quadrupole doublet, which arises from the interaction of the nuclear quadrupole moment of the 57Fe nucleus with the surrounding electric field gradient (EFG). The two key parameters obtained from these spectra are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The quadrupole splitting (ΔEQ) reflects the asymmetry of the electric field at the iron nucleus. In an ideal octahedral geometry, the EFG would be zero, resulting in a single absorption line. However, in pentacyanoferrate(II) complexes, the substitution of one cyanide ligand with a different ligand L leads to a departure from perfect octahedral symmetry, creating a non-zero EFG and thus a quadrupole doublet. The magnitude of ΔEQ is sensitive to the nature of the ligand L, providing information about the relative σ-donor and π-acceptor strengths of L compared to the cyanide ligands.

Table 1: Mössbauer Parameters for Selected Pentacyanoferrate(II) Complexes

| Ligand (L) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| NH3 | 0.28 | 0.68 |

| Pyridine | 0.27 | 0.78 |

| Piperidine | 0.26 | 0.84 |

| DMSO | 0.29 | 1.32 |

Note: Isomer shifts are typically reported relative to sodium nitroprusside or a similar standard.

Characterization of Spin States and Spin Crossover Phenomena

Mössbauer spectroscopy is highly effective in determining the spin state of iron complexes. For pentacyanoferrate(II) complexes, the combination of the strong-field cyanide ligands typically enforces a low-spin (S=0) ground state for the Fe(II) ion (d6 configuration). This is consistent with the observed isomer shifts and magnetic susceptibility measurements.

Spin crossover (SCO) is a phenomenon where a transition metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. While SCO is well-documented for many iron(II) complexes, it is not a commonly observed phenomenon in the pentacyanoferrate(II) series due to the strong ligand field imposed by the five cyanide ligands, which heavily stabilizes the low-spin state. The energy difference between the LS and HS states in these complexes is generally too large to be overcome by typical thermal energy.

An increase in the isomer shift (δ) for the high-spin state, reflecting the lower s-electron density at the nucleus due to the occupation of antibonding eg* orbitals.

A significant change, often an increase, in the quadrupole splitting (ΔEQ) for the high-spin state, resulting from the altered d-orbital electron distribution and the different distortion of the coordination sphere.

At the transition temperature, the Mössbauer spectrum would show a superposition of the doublets corresponding to the low-spin and high-spin species.

Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption)

Time-resolved spectroscopy techniques, such as femtosecond transient absorption, are instrumental in elucidating the dynamics of excited states in pentacyanoferrate(II) complexes, providing a window into the ultrafast processes that follow photoexcitation.

Probing Excited State Absorption (ESA) and Ground State Bleach (GSB)

Upon excitation with a short laser pulse, a fraction of the pentacyanoferrate(II) molecules in the ground state is promoted to an excited state. This population change leads to distinct features in the transient absorption spectrum:

Ground State Bleach (GSB): A negative signal in the transient spectrum that corresponds to the depletion of the ground state population. The spectral position of the GSB matches the steady-state absorption band of the complex.

Excited State Absorption (ESA): Positive signals that arise from the absorption of the probe pulse by the newly populated excited state, promoting it to even higher energy levels. The spectral location and shape of the ESA bands provide information about the electronic structure of the excited state.

In studies of iron(II) chromophores containing cyanide ligands, a prominent GSB is typically observed in the visible region, corresponding to the metal-to-ligand charge transfer (MLCT) absorption band. Concurrently, broad ESA bands are often seen at different wavelengths. For instance, an ESA feature might appear to the blue of the GSB, with another in the near-UV region.

Unraveling Excited State Relaxation Kinetics

By monitoring the temporal evolution of the GSB and ESA signals, the lifetimes and decay pathways of the excited states can be determined. The relaxation kinetics of pentacyanoferrate(II) complexes are often complex and can involve multiple steps occurring on different timescales, from femtoseconds to nanoseconds.

Following initial photoexcitation, several processes can occur:

Vibrational Relaxation and Internal Conversion: The initially formed excited state rapidly relaxes vibrationally to its lowest energy level, often within the first few picoseconds. This can be observed as a sharpening or slight shift of the transient spectral features.

Intersystem Crossing: The initially populated singlet excited state can undergo intersystem crossing to a triplet state. This process is often very fast in iron complexes.

Decay to the Ground State: The excited state population eventually returns to the ground state, either through radiative (fluorescence, phosphorescence) or non-radiative pathways. The decay of the ESA and the recovery of the GSB signals provide the lifetime of the excited state responsible for these features.

For some iron(II) complexes with cyano ligands, the excited-state lifetimes can be on the order of nanoseconds. The kinetics can be modeled using exponential decay functions to extract the time constants for the different relaxation processes. For example, a study on an Fe(II) chromophore with trans-cyano ligands revealed a decay of the transient signals with a time constant of 1.25 ± 0.04 ns, which was attributed to the lifetime of an MLCT excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for characterizing the structure and bonding in diamagnetic pentacyanoferrate(II) complexes in solution. Both proton (1H) and carbon-13 (13C) NMR provide detailed information about the electronic environment of the ligands coordinated to the Fe(II) center.

The coordination of a ligand to the [Fe(CN)5]3- moiety leads to significant changes in the chemical shifts of the ligand's protons and carbons compared to the free ligand. These changes, known as coordination chemical shifts (Δδ = δcomplex - δfree ligand), are influenced by both σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand.

For N-heterocyclic ligands like pyridine and pyrazine, coordination to the pentacyanoferrate(II) core generally results in:

Downfield shifts for the α-protons and α-carbons (the nuclei closest to the coordination site).

Upfield shifts for the β- and γ-protons and carbons.

The downfield shift of the α-nuclei is primarily attributed to the σ-donation from the nitrogen lone pair to the iron, which deshields the adjacent nuclei. The upfield shifts observed for the more remote nuclei are indicative of π-back-bonding from the Fe(II) d-orbitals into the π* orbitals of the aromatic ligand. This increased electron density in the ligand's π-system leads to increased shielding.

The 13C NMR spectra of the cyanide ligands also provide insight into the bonding. Two distinct resonances are typically observed for the cyanide carbons: one for the four equatorial cyanides and another for the axial cyanide (trans to the ligand L). The chemical shifts of these cyanide carbons are sensitive to the nature of the ligand L.

Table 2: 1H and 13C NMR Chemical Shifts (ppm) for Pyridine and its Pentacyanoferrate(II) Complex

| Nucleus | Free Pyridine (δ) | Coordinated Pyridine (δ) | Coordination Chemical Shift (Δδ) |

| α-H | 8.52 | 8.60 | +0.08 |

| β-H | 7.05 | 6.95 | -0.10 |

| γ-H | 7.55 | 7.30 | -0.25 |

| α-C | 149.3 | 156.8 | +7.5 |

| β-C | 125.2 | 124.5 | -0.7 |

| γ-C | 138.3 | 136.7 | -1.6 |

Note: Chemical shifts are relative to TMS.

¹H NMR Chemical Shifts and Solute-Solvent Interactions

The ¹H NMR chemical shifts of pentacyanoferrate(II) complexes are significantly influenced by interactions between the complex (solute) and the surrounding solvent molecules. This sensitivity arises from the electronic structure of the complex and its ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and cation-dipole interactions. mdpi.com The solvent can alter the electron density distribution within the complex, particularly around the organic ligands attached to the pentacyanoferrate(II) core, leading to changes in the shielding of protons and thus their chemical shifts in the NMR spectrum. unn.edu.ng

Research into solvatochromic pentacyanoferrate(II) complexes, which change color in response to solvent polarity, often employs ¹H NMR to probe these solute-solvent interactions at a molecular level. mdpi.comnih.gov For instance, in complexes featuring ligands with pyridinium (B92312) or bipyridinium moieties, the charged nature of the ligand backbone makes it susceptible to interactions with the dipoles of solvent molecules. mdpi.com These interactions can modify the electron-withdrawing character of the ligand, which in turn affects the chemical shifts of the ligand's protons.

The electronic environment of the nuclei within a molecule dictates the chemical shift. unn.edu.ng The process of solvation involves a variety of molecular interactions, primarily electrostatic in nature, which affect the electronic behavior of the molecule and its constituent atoms. unn.edu.ng Consequently, ¹H NMR spectra recorded in different solvents are sensitive to these solvation characteristics. unn.edu.ng Significant changes in chemical shift values, often greater than 0.2 ppm, can be observed when moving from a low-polarity solvent to a high-polarity one. unn.edu.ng

Computational studies using Density Functional Theory (DFT), often in conjunction with models like the Polarizable Continuum Model (PCM), are used to rationalize the observed trends in chemical shifts. nih.govuit.no These calculations help to elucidate the electronic effects induced by the metal center and the nature of the solute-solvent interactions. While continuum models can describe bulk solvent effects, explicit consideration of the first solvation shell is sometimes necessary to accurately model the interactions that influence NMR chemical shifts. nih.govnih.gov

The table below illustrates hypothetical ¹H NMR chemical shift data for the aromatic protons of a generic pentacyanoferrate(II) complex with an N-heterocyclic ligand in various deuterated solvents, demonstrating the impact of solvent polarity.

| Solvent (Deuterated) | Dielectric Constant (ε) | Proton H_a (ppm) | Proton H_b (ppm) | Proton H_c (ppm) |

| Chloroform-d (CDCl₃) | 4.8 | 7.28 | 7.51 | 8.50 |

| Acetone-d₆ | 20.7 | 7.45 | 7.68 | 8.72 |

| Methanol-d₄ (CD₃OD) | 32.7 | 7.52 | 7.75 | 8.81 |

| DMSO-d₆ | 46.7 | 7.60 | 7.83 | 8.95 |

Note: This table is illustrative. Actual chemical shifts are dependent on the specific ligand structure.

Intervalence Transfer (IT) Spectroscopy in Mixed-Valence Systems